(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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Description
(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H18F3NO4 and its molecular weight is 405.373. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibitors
The synthesis and structural analysis of influenza neuraminidase inhibitors that contain pyrrolidine cores, such as cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, have been described. These compounds were synthesized using high-throughput parallel synthesis and identified as potent inhibitors of influenza neuraminidase, showcasing their application in antiviral research. The structural interaction of these compounds with the enzyme's active site was determined through X-ray crystallography, providing insights into their mechanism of action (Wang et al., 2001).
Organic Fluorophores and Carbon Dots
Research on carbon dots with high fluorescence quantum yield indicated that organic fluorophores, including derivatives similar to the compound of interest, are the main ingredients and fluorescence origins of these carbon dots. This discovery expands the applications of carbon dots in fields such as bioimaging and photonic devices, demonstrating the versatility of fluorenyl and pyrrolidine-derivative compounds in nanoscale and material science (Shi et al., 2016).
Biotransformations and Organic Synthesis
The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, which shares structural similarities with the compound of interest, has been reported. This process allows for the kinetic resolution of these compounds into enantiomerically pure forms. Such biotransformations demonstrate the compound's application in enantioselective synthesis, showcasing its relevance in pharmaceutical synthesis and the development of drug intermediates (Chen et al., 2012).
Coordination Polymers and Photophysical Properties
The synthesis and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, akin to the fluorenyl and pyrrolidine derivatives, were explored. These studies highlight the compound's potential in the design and development of new materials with specific optical properties, contributing to fields such as optoelectronics and sensing technologies (Sivakumar et al., 2011).
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)18-10-9-17(19(26)27)25(18)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHWHWVFTXRKS-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.